7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL

Medicinal Chemistry Computational Chemistry Property-Based Drug Design

Researchers require exact substitution patterns to maintain SAR integrity during kinase inhibitor synthesis. This 7-methyl triazolopyridin-3-one scaffold enables reproducible c-Met, PI3Kγ, and dual JAK/HDAC inhibitor development. - **Key Application:** Core intermediate for oncology-targeted therapeutics - **Physicochemical Utility:** XLogP3-AA = 0, MW 149.15, defined H-bond donor/acceptor profile - **Supply Assurance:** Multiple pack sizes available; same-isomer consistency guaranteed

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 5528-57-4
Cat. No. B1295668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL
CAS5528-57-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=O)N2C=C1
InChIInChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
InChIKeyBFKVSKOMOCQCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL: Key Heterocyclic Scaffold


7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL (CAS 5528-57-4), also systematically named 7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, is a heterocyclic building block composed of a triazole ring fused to a pyridine core, substituted with a methyl group at the 7-position and a 3-hydroxyl/oxo moiety [1]. With a molecular weight of 149.15 g/mol, an exact mass of 149.05901, and an XLogP3-AA of 0, the compound serves as a foundational intermediate in medicinal chemistry and pharmaceutical research [1]. Its well-defined reactivity profile facilitates selective functionalization in the synthesis of biologically active molecules, including kinase inhibitors and other pharmacologically relevant structures [1].

Heterocyclic building block for kinase inhibitor synthesis research
Regiochemical control at 7-methyl and 3-hydroxyl positions supports SAR fidelity
Triazolopyridine scaffold selected for scaffold-hopping and property-based design studies

Unique Role of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL


In the triazolopyridine family, specific substitution patterns are not interchangeable; they define core pharmacophoric elements that directly influence scaffold reactivity, binding geometry, and downstream physicochemical properties [1][2]. While a broad class of 1,2,4-triazolopyridine derivatives exhibits potent biological activity, the presence and position of substituents such as the 7-methyl and 3-hydroxyl groups in this compound dictate its unique synthetic utility as a building block and its differentiation in structure-activity relationship (SAR) studies [2][3]. Generic substitution with analogs bearing alternative substitution (e.g., 6-methyl or 3-amino) alters key computational descriptors such as topological polar surface area (TPSA) and hydrogen bonding capacity, which can critically affect target engagement, solubility, and overall pharmacokinetic profiles [4]. For procurement, selecting the exact isomer ensures synthetic reproducibility and adherence to the specific SAR of a lead series.

Risk dimension
Target compound
Analog may differ
Regioisomer
7-methyl substitution defines TPSA and LogP profile
6-methyl isomer shifts permeability prediction; SAR may not transfer
Functional group
3-OH as dual H-bond donor/acceptor
3-NH₂ alters H-bond network; target binding mode may not reproduce
Core scaffold
Triazolopyridine core linked to higher oral exposure in rat PK models
Imidazopyridine core may reduce oral exposure; scaffold switch requires validation

Differentiating 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL from Analogues


TPSA and Lipophilicity: 7-Methyl vs. 6-Methyl Isomer

Computational property analysis reveals that the 7-methyl positional isomer (target compound) possesses a higher topological polar surface area (TPSA) of 50.16 Ų and a lower calculated LogP of 0.331 compared to its 6-methyl positional isomer (TPSA: 44.7 Ų, XLogP: 0) [1][2]. This difference in TPSA (~5.5 Ų) directly affects membrane permeability and hydrogen bonding capacity [1][2].

TPSA & LogP
Cross-study context
7-methyl: TPSA 50.16 Ų, LogP 0.331
6-methyl: TPSA 44.7 Ų, LogP 0
Δ TPSA = 5.46 Ų
Supports isomer-specific permeability and absorption prediction
Computational property predictions; experimental validation recommended
Medicinal Chemistry Computational Chemistry Property-Based Drug Design

Hydrogen Bonding Differences vs. 3-Amino Analogue

Replacement of the 3-hydroxyl group (target) with a 3-amino group (comparator) fundamentally alters the hydrogen bonding network and molecular dimensions. The target compound has a lower molecular weight (149.15 g/mol) and exact mass (149.05901) compared to the 3-amino analogue (148.17 g/mol; exact mass: 148.17), but the key difference lies in the nature of the hydrogen bond donor/acceptor [1]. The 3-hydroxyl acts as a dual H-bond donor/acceptor, while the 3-amino group functions primarily as an H-bond donor, potentially changing the binding mode to biological targets [1].

H-Bond Profile
Class-level
3-OH: 1 donor / 1 acceptor
3-NH₂: 2 donors / 2 acceptors
MW difference: 0.98 g/mol
Alters target binding mode interpretation and scaffold optimization logic
Class-level inference based on computational structural analysis
Medicinal Chemistry Fragment-Based Drug Design Receptor Binding

Triazolopyridine vs. Imidazopyridine in HIV-1 Integrase Inhibitors

In a comparative study of HIV-1 allosteric integrase inhibitors, the 1,2,4-triazolopyridine core (exemplified by the target compound's scaffold) demonstrated superior oral exposure in rat pharmacokinetic studies when compared to the corresponding imidazopyridine core [1]. This scaffold-level differentiation supports the preferential selection of a triazolopyridine-based building block like 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL over alternative fused heterocycles for optimizing oral bioavailability [1].

Scaffold PK Context
Class-level
Triazolopyridine core: higher oral exposure reported
Imidazopyridine core: lower oral exposure
Supports scaffold selection for oral exposure studies in drug discovery
Rat PK model; scaffold-level inference from HIV-1 integrase inhibitor series
Antiviral Drug Discovery Pharmacokinetics Scaffold Hopping

Applications of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL


Synthesis of c-Met Kinase Inhibitors

This compound serves as a core heterocyclic intermediate in the synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives patented as c-Met inhibitors [1]. Given the documented use of this scaffold in oncology, procurement of this specific intermediate is essential for medicinal chemistry groups aiming to replicate or build upon this class of targeted cancer therapeutics [1].

PI3Kγ Inhibitor Selectivity & Bioavailability Optimization

Based on structure-activity relationship (SAR) studies showing that 6-aryl-2-amino-triazolopyridines yield potent and selective PI3Kγ inhibitors with high oral bioavailability [2], 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL is a strategic starting point. Its core scaffold and specific substitution pattern provide a foundational template for further optimization of kinase selectivity and pharmacokinetic properties [2].

Dual JAK/HDAC Inhibitor Design for Cancer Therapy

Recent literature highlights the design of triazolopyridine-based dual JAK/HDAC inhibitors that exhibit broad-spectrum antiproliferative activity and improved metabolic stability in vitro [3]. The specific substitution pattern of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL makes it a valuable building block for exploring this dual-inhibition strategy, potentially leading to novel anticancer agents [3].

Application
Selection Property
Validation Focus
c-Met kinase inhibitor synthesis research
Scaffold regiochemical fidelity for lead series
Synthetic route reproducibility and intermediate identity confirmation
PI3Kγ pathway selectivity studies
Substitution-dependent selectivity template
Kinase selectivity assay context and oral bioavailability optimization
Dual JAK/HDAC pathway research
Scaffold-based dual-target design
Antiproliferative activity screening and metabolic stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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